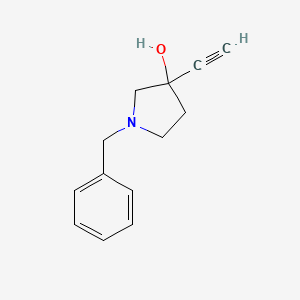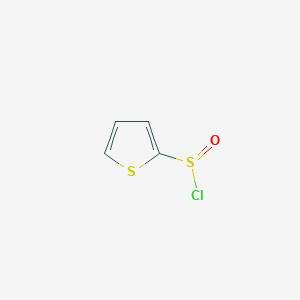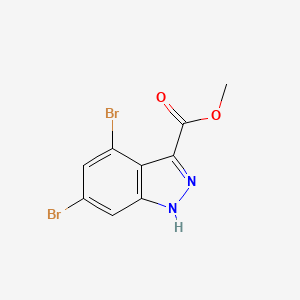![molecular formula C8H4Cl2FN3S B13685831 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylthio group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can result in the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Shares the pyrimidine core but lacks the fluorine and additional chlorine atoms.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyridopyrimidine structure but with different substituents.
Uniqueness
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific combination of chlorine, fluorine, and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and chemical research .
Propriétés
Formule moléculaire |
C8H4Cl2FN3S |
|---|---|
Poids moléculaire |
264.11 g/mol |
Nom IUPAC |
4,7-dichloro-6-fluoro-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5(9)3-2-4(11)6(10)12-7(3)14-8/h2H,1H3 |
Clé InChI |
UGIANOBZGQZIEL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC(=C(C=C2C(=N1)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)






![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)

![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)

